molecular formula C5H11N3O3 B7814806 6-amino-2-methyl-1H-pyrimidin-4-one;dihydrate

6-amino-2-methyl-1H-pyrimidin-4-one;dihydrate

Cat. No.: B7814806
M. Wt: 161.16 g/mol
InChI Key: QJZWHXSXVBZLJI-UHFFFAOYSA-N
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Description

6-amino-2-methyl-1H-pyrimidin-4-one;dihydrate is a pyrimidine derivative with the molecular formula C5H7N3O. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its crystalline structure and is often used as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methyl-1H-pyrimidin-4-one;dihydrate typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion to an aromatic structure.

    S-Methylation: Introduction of a methyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-methyl-1H-pyrimidin-4-one;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-amino-2-methyl-1H-pyrimidin-4-one;dihydrate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-amino-2-methyl-1H-pyrimidin-4-one;dihydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-methyl-1H-pyrimidin-4-one;dihydrate is unique due to its specific functional groups and crystalline structure, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial production .

Properties

IUPAC Name

6-amino-2-methyl-1H-pyrimidin-4-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.2H2O/c1-3-7-4(6)2-5(9)8-3;;/h2H,1H3,(H3,6,7,8,9);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZWHXSXVBZLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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